N-cyclopropyl-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-CYCLOPROPYL-2-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE: is a complex organic compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by the presence of a cyclopropyl group, a pyrazole ring, and a hydrazinecarbothioamide moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-CYCLOPROPYL-2-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Formation of the hydrazinecarbothioamide moiety: This step involves the reaction of the pyrazole derivative with a thioamide under suitable conditions, such as heating in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-CYCLOPROPYL-2-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinecarbothioamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
N~1~-CYCLOPROPYL-2-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in studies to understand its mechanism of action and its interactions with biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-CYCLOPROPYL-2-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
N~1~-CYCLOPROPYL-2-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:
N~1~-Cyclopropyl-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N~1~-Cyclopropyl-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-hydrazinecarbothioamide derivatives: Variations in the substituents on the pyrazole ring or the cyclopropyl group can lead to differences in biological activity and chemical reactivity.
The uniqueness of N1-CYCLOPROPYL-2-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N5OS |
---|---|
Molecular Weight |
239.30 g/mol |
IUPAC Name |
1-cyclopropyl-3-[(1-methylpyrazole-3-carbonyl)amino]thiourea |
InChI |
InChI=1S/C9H13N5OS/c1-14-5-4-7(13-14)8(15)11-12-9(16)10-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,15)(H2,10,12,16) |
InChI Key |
GEMSVAUUSZQVHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NNC(=S)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.